(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride
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Overview
Description
“(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride” is a compound composed of an amino acid (2-amino-4-cyclohexylbutanoic acid) and hydrochloric acid . Amino acids are organic compounds that combine to form proteins, and they are essential for life. Hydrochloric acid is a strong, corrosive acid commonly used in laboratory and industrial applications .
Molecular Structure Analysis
The molecular structure of “(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride” would likely involve a cyclohexyl group (a six-membered carbon ring) attached to a butanoic acid backbone with an amino group . The hydrochloride part of the molecule would involve a hydrogen atom bonded to a chlorine atom .Chemical Reactions Analysis
Amino acids can participate in a variety of chemical reactions, including peptide bond formation to create proteins and reactions with acids and bases . Hydrochloric acid, being a strong acid, can react with bases to form salts and water .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of β-Substituted γ-Aminobutyric Acid Derivatives : Compounds like 4-amino-3phenylbutanoic acid hydrochloride have been synthesized for their pharmacological activities, utilizing methods that may be applicable to the synthesis of (2S)-2-Amino-4-cyclohexylbutanoic acid; hydrochloride. These methods involve acid hydrolysis of oxopyrrolidinecarboxylic acids, offering a straightforward route to γ-aminobutyric acid hydrochlorides (O. S. Vasil'eva et al., 2016).
- Tetrazole-Containing Derivatives : The reactivity of amino and carboxy terminal groups in compounds like 4-amino-3-phenylbutanoic acid has been exploited to prepare tetrazole-containing derivatives, suggesting a pathway for derivatization of similar amino acids (S. Putis et al., 2008).
Biocatalysis and Chiral Synthesis
- Systems Biocatalysis for Amino Acid Synthesis : A biocatalytic approach involving aldolases and transaminases has been used for the stereoselective synthesis of amino acids, illustrating the potential for enantioselective synthesis and modification of (2S)-2-Amino-4-cyclohexylbutanoic acid (K. Hernández et al., 2017).
Pharmacological Applications
- Anticonvulsant Activity : Compounds structurally related to (2S)-2-Amino-4-cyclohexylbutanoic acid, such as esters based on l-menthol and phenibut, have shown potential anticonvulsant activity, hinting at the possible pharmacological applications of similar compounds (M. Nesterkina et al., 2022).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Novel corrosion inhibitors synthesized from amino acids demonstrate the application of amino acid derivatives in materials science, such as protecting carbon steel in industrial settings. This suggests potential utility for (2S)-2-Amino-4-cyclohexylbutanoic acid derivatives in similar applications (Zainb Fadel et al., 2020).
Safety And Hazards
Future Directions
The future directions for research on “(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride” would depend on its potential applications. If it has medicinal properties, it could be studied for its potential use in treating diseases. If it has unique chemical properties, it could be studied for potential industrial applications .
properties
IUPAC Name |
(2S)-2-amino-4-cyclohexylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOOOLRANHXHQX-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-4-cyclohexylbutanoic acid;hydrochloride |
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